DmdC1 Dehydrogenase Kinetics: Heptanoyl-CoA Exhibits 2.6-Fold Higher Affinity than Butyryl-CoA
On the recombinant DmdC1 dehydrogenase from Ruegeria pomeroyi DSS-3, heptanoyl-CoA (C7:0-CoA) demonstrates a Km of 14 μM, representing a 2.6-fold higher affinity compared to butyryl-CoA (C4:0-CoA, Km = 36 μM) and a 2-fold higher affinity compared to isobutyryl-CoA (Km = 149 μM) [1]. The kcat for heptanoyl-CoA (0.46 s⁻¹) is intermediate among the tested short-chain acyl-CoAs, yielding a catalytic efficiency (kcat/Km) of 0.033 s⁻¹·μM⁻¹.
| Evidence Dimension | Michaelis-Menten constant (Km) and turnover number (kcat) |
|---|---|
| Target Compound Data | Km = 14 μM; kcat = 0.46 s⁻¹ |
| Comparator Or Baseline | Butyryl-CoA: Km = 36 μM, kcat = 0.40 s⁻¹; Isobutyryl-CoA: Km = 149 μM, kcat = 0.01 s⁻¹; Valeryl-CoA: Km = 7 μM, kcat = 0.48 s⁻¹; Caproyl-CoA: Km = 11 μM, kcat = 0.73 s⁻¹; Caprylyl-CoA: Km = 10 μM, kcat = 0.23 s⁻¹ |
| Quantified Difference | Heptanoyl-CoA Km is 2.6-fold lower than butyryl-CoA; 10.6-fold lower than isobutyryl-CoA; 2-fold higher than valeryl-CoA |
| Conditions | Recombinant DmdC1 enzyme from Ruegeria pomeroyi DSS-3; in vitro assay with ferricenium hexafluorophosphate as electron acceptor |
Why This Matters
This quantitative affinity difference enables researchers to selectively probe medium-chain acyl-CoA dehydrogenase activity where C4:0-CoA would underperform, informing enzyme mechanism studies and metabolic pathway reconstruction.
- [1] Wang T, Shi H, Whitman WB. Substrate specificity of the 3-methylmercaptopropionyl-CoA (DmdC1) dehydrogenase from Ruegeria pomeroyi DSS-3. Appl Environ Microbiol. 2022;88(3):e01729-21. Table 1. View Source
